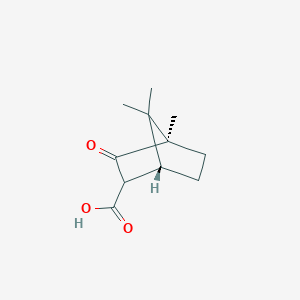

d-Camphocarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

d-Camphocarboxylic acid, also known as d-2-oxo-3-bornanecarboxylic acid, is a bicyclic monoterpenoid compound with the molecular formula C₁₁H₁₆O₃. It is derived from camphor and is characterized by its distinct camphor-like odor. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: d-Camphocarboxylic acid can be synthesized through the carboxylation of d-camphor. The process involves the reaction of d-camphor with carbon dioxide in the presence of a base, typically under high-pressure conditions. The reaction yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The product is then purified through crystallization from solvents such as benzene, water, ether, or alcohol .

Analyse Chemischer Reaktionen

Types of Reactions: d-Camphocarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form camphoric acid.

Reduction: Reduction reactions can convert it into camphor derivatives.

Substitution: It can participate in substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions at the carboxyl group.

Major Products Formed:

Oxidation: Camphoric acid.

Reduction: Various camphor derivatives.

Substitution: Substituted camphorcarboxylic acids

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

Recent studies have demonstrated that derivatives of d-camphocarboxylic acid exhibit promising antiviral properties. For instance, camphor-based N-acylhydrazones synthesized from d-camphor showed significant inhibitory activity against vaccinia and influenza viruses, with selectivity indices exceeding 280 for the most effective compounds . This suggests potential therapeutic applications in treating viral infections.

Antimicrobial Properties

this compound has also been investigated for its antimicrobial capabilities. Research indicates that it can enhance the efficacy of antibiotics against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, making it a valuable candidate in the fight against nosocomial infections . The compound's ability to lower the minimum inhibitory concentration (MIC) of various antibiotics highlights its potential as an adjunct therapy in antibiotic-resistant infections.

Organic Synthesis

γ-Lactonization Reactions

In organic chemistry, this compound has been utilized in γ-lactonization processes. A study focused on the catalytic site- and stereoselective γ-lactonization of unactivated primary C–H bonds using carboxylic acid substrates, including this compound, demonstrated high levels of diastereoselectivity . This reaction is significant for synthesizing complex molecules found in natural products.

Synthesis of Camphor Derivatives

The compound serves as a precursor for synthesizing various camphor derivatives used in pharmaceuticals and fragrances. The oxidation of camphor to produce camphoric acid is a well-established method that facilitates the creation of numerous derivatives with tailored properties for specific applications .

Material Science

Polymer Applications

this compound has been explored as a monomer in the production of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability. Research into such applications is ongoing, with promising initial results indicating improved performance characteristics compared to traditional petroleum-based polymers.

Data Tables

Case Studies

- Antiviral Efficacy Study : A series of this compound derivatives were synthesized and tested for antiviral activity against influenza virus strains. The most potent compounds showed remarkable selectivity and efficacy, paving the way for further development into therapeutic agents.

- Antimicrobial Synergy Investigation : In a controlled study, this compound was combined with standard antibiotics to assess its synergistic effects on resistant bacterial strains. Results indicated a significant reduction in bacterial growth rates when used in conjunction with antibiotics, suggesting potential clinical applications.

- Polymer Development Research : Researchers synthesized a new class of biodegradable polymers incorporating this compound as a key monomer. The resulting materials exhibited enhanced mechanical properties and biodegradability compared to conventional plastics, indicating a promising avenue for sustainable material science.

Wirkmechanismus

The mechanism of action of d-camphocarboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to its antimicrobial and anti-inflammatory effects. The compound’s bicyclic structure allows it to fit into enzyme active sites, thereby blocking substrate access and inhibiting enzyme function .

Vergleich Mit ähnlichen Verbindungen

d-Camphoric acid: A related compound with similar structural features but different functional groups.

Camphor: The parent compound from which d-camphocarboxylic acid is derived.

Borneol: Another bicyclic monoterpenoid with similar applications in fragrance and flavor industries.

Uniqueness: this compound is unique due to its specific carboxylation at the 2-position of the camphor skeleton, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of chiral molecules and pharmaceuticals .

Eigenschaften

CAS-Nummer |

18530-30-8 |

|---|---|

Molekularformel |

C11H16O3 |

Molekulargewicht |

196.24 g/mol |

IUPAC-Name |

(1R,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7?,11+/m1/s1 |

InChI-Schlüssel |

XNMVAVGXJZFTEH-XGLFCGLISA-N |

SMILES |

CC1(C2CCC1(C(=O)C2C(=O)O)C)C |

Isomerische SMILES |

C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)O |

Kanonische SMILES |

CC1(C2CCC1(C(=O)C2C(=O)O)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.